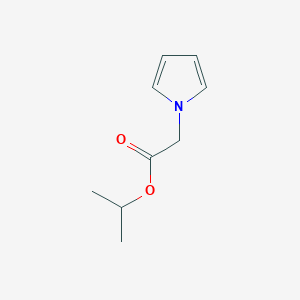
Isopropyl 2-(1H-pyrrol-1-yl)acetate
Description
Isopropyl 2-(1H-pyrrol-1-yl)acetate is an ester derivative featuring a pyrrole ring linked via an acetate group to an isopropyl moiety. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their heterocyclic and ester functionalities. Pyrrole-containing esters are known for their reactivity in nucleophilic substitutions and participation in cycloaddition reactions.
Properties
CAS No. |
157071-49-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
propan-2-yl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
XALJVOQNKFTSDJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Synonyms |
1H-Pyrrole-1-aceticacid,1-methylethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Structure : Replaces the pyrrole ring with a benzofuran system, incorporating a methylsulfinyl group and methyl substituent .
- Key Differences :
- Heterocyclic Core : Benzofuran (oxygen-containing) vs. pyrrole (nitrogen-containing). This alters electronic properties and hydrogen-bonding capabilities.
- Substituents : The sulfinyl group in the benzofuran derivative enhances polarity and oxidative stability compared to the simpler pyrrole-acetate ester.
(b) T-butyl 2-(...1H-pyrrol-1-yl)acetate
- Structure : A complex pyrrole derivative with a t-butyl ester, fluorophenyl, and naphthalene groups .
- Key Differences: Ester Group: The bulky t-butyl group may reduce solubility in polar solvents compared to isopropyl.
(c) 3-Heptyl-1H-pyrrole
- Structure : A pyrrole with a heptyl chain at the 3-position, lacking the acetate-ester moiety .
- Key Differences :
- Functionality : The absence of the ester group limits its utility in condensation reactions.
- Lipophilicity : The heptyl chain enhances hydrophobicity, affecting solubility and biological membrane permeability.
Physical and Spectroscopic Properties
Table 1: Comparative Data for Analogous Compounds
Crystallographic and Molecular Packing
- Benzofuran-acetate ():
- Pyrrole Derivatives: No direct crystallographic data for the target compound, but methods like SHELX () and ORTEP () are standard for such analyses.
Reactivity and Stability
- Benzofuran-acetate : Sulfinyl group increases oxidative stability but may participate in sulfoxide-specific reactions.
- Pyrrole-acetates : The nitrogen lone pair in pyrrole enhances electrophilic substitution reactivity at the α-position.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


